molecular formula C8H8FNO3 B1425199 Methyl 2-amino-4-fluoro-5-hydroxybenzoate CAS No. 1113049-61-8

Methyl 2-amino-4-fluoro-5-hydroxybenzoate

Cat. No. B1425199
CAS RN: 1113049-61-8
M. Wt: 185.15 g/mol
InChI Key: FSUONMUAAVMIJC-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-fluoro-5-hydroxybenzoate” is a chemical compound with the molecular formula C8H8FNO3 . It is used in organic chemistry as a building block .


Synthesis Analysis

The synthesis of “Methyl 2-amino-4-fluoro-5-hydroxybenzoate” involves a reaction with potassium carbonate in dimethyl sulfoxide at 90°C for about 2 hours . The mixture is then cooled to ambient temperature and taken in EtOAc (50 mL) and washed with 10% aqueous citric acid, water, saturated aqueous NaHCO3, and brine . The organic phase is dried with MgSO4 and filtered, then concentrated under reduced pressure .


Molecular Structure Analysis

The molecular weight of “Methyl 2-amino-4-fluoro-5-hydroxybenzoate” is 185.15 . It has 13 heavy atoms, 6 of which are aromatic . The molecule has 2 rotatable bonds, 4 H-bond acceptors, and 2 H-bond donors .


Chemical Reactions Analysis

“Methyl 2-fluoro-4-hydroxybenzoate” can be used in the preparation of compounds, with the ability to inhibit cytosolic phospholipase A2 . It is also an intermediate in the synthesis of 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid methyl ester .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-fluoro-5-hydroxybenzoate” has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . The compound has a Log Po/w (iLOGP) of 1.34 . It has a solubility of 1.56 mg/ml or 0.00845 mol/l .

Scientific Research Applications

1. Biomedical Imaging and Diagnostics

  • Fluorescent Sensor for Al3+ Detection : A study discusses a chemosensor based on o-aminophenol, exhibiting selectivity towards Al3+ ions, useful in bio-imaging fluorescent probes for detecting Al3+ in human cervical HeLa cancer cell lines (Ye et al., 2014).

2. Cancer Research and Therapeutics

  • Potential PET Cancer Imaging Agents : Research on fluorinated 2-arylbenzothiazoles, showing inhibitory activity against cancer cell lines, suggests that carbon-11 labeled variants could be effective probes for PET imaging in cancer (Wang et al., 2006).
  • Synthesis of Antitumor Benzothiazoles : A study elaborates on the synthesis of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, which are potent in vitro against human breast cancer cell lines (Hutchinson et al., 2001).

3. Chemical Synthesis and Analysis

  • Synthesis Optimization : An optimal synthesis route for Methyl 2-amino-5-fluorobenzoate using 3-fluorobenzoic acid was developed (Yin Jian-zhong, 2010).
  • High-Performance Liquid Chromatography : A method using 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids, including its application in high-performance liquid chromatography, is discussed (Watanabe & Imai, 1981).

4. Environmental and Analytical Applications

  • Detection of Aromatic Metabolites in Methanogenic Consortium : Research on the use of fluorinated compounds to detect aromatic metabolites from m-Cresol in a methanogenic consortium, indicating a demethylation reaction in the degradation pathway (Londry & Fedorak, 1993).

Safety and Hazards

The safety information for “Methyl 2-amino-4-fluoro-5-hydroxybenzoate” indicates a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-amino-4-fluoro-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUONMUAAVMIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718836
Record name Methyl 2-amino-4-fluoro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-fluoro-5-hydroxybenzoate

CAS RN

1113049-61-8
Record name Methyl 2-amino-4-fluoro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium on carbon (2.5 wt. %, wet, 8.5 g, 0.005 eq) was charged into a 1 L Parr bomb. Then, methyl 4-fluoro-5-hydroxy-2-nitrobenzoate, 62 g, 0.29 mol, 1 eq) and MeOH (300 mL) were charged. The bomb was sealed, and pressurized/vented three times with hydrogen, and pressured with 100 psi hydrogen. The reaction mixture was stirred, until the hydrogen pressure was not dropping. The bomb was opened, and an HPLC sample showed that the reaction was complete. The mixture was diluted with 400 ml of THF and filtered through a Celite pad. The solution was concentrated under vacuum and solvent was switched to MeOH. To the thick suspension in MeOH, water (150 mL) was added in about 30 min. The slurry was filtered. The desired product, methyl 2-amino-4-fluoro-5-hydroxybenzoate, was obtained as off-white solid after drying under vacuum (45.5 g, 85% yield). NMR (DMSO-d6, 400 MHz) δ 9.05 (s, 1H), 7.28 (d, J=10.0 Hz, 1H), 6.54 (d, J=13.4 Hz, 1H), 6.30 (s, 2H), 3.74 (s, 3H). 13C NMR (DMSO-d6, 100 MHz) δ 167.0, 157.0, 154.5, 146.2, 146.1, 134.5, 134.4, 118.2, 104.7, 103.3, 51.4.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4-fluoro-5-hydroxybenzoate
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